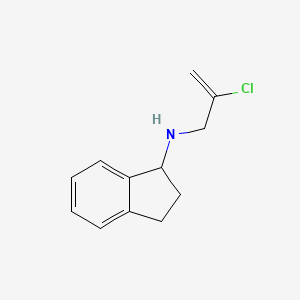

N-(2-Chlorprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amin

Übersicht

Beschreibung

N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C12H14ClN and its molecular weight is 207.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloroprop-2-en-1-yl)-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von Polyindolen

Polyindole: sind eine Klasse von Polymeren mit vielversprechenden Anwendungen in der Elektronik aufgrund ihrer leitfähigen Eigenschaften. Die in Frage stehende Verbindung kann als Vorläufer für die Synthese von N-substituierten Polyindolen verwendet werden. Diese Polymere werden durch oxidative Polymerisation synthetisiert und können funktionalisiert werden, um verschiedene Derivate zu erzeugen, die potenziell in photoleitfähigen Materialien eingesetzt werden können .

Bildung heterocyclischer Verbindungen

Die Verbindung dient als Ausgangsmaterial für Heterocyclisierungsreaktionen. Diese Reaktionen sind entscheidend für die Synthese von Thiophen- und Pyrrolderivaten, die in der Pharmazie und Agrochemie wichtig sind. Die gebildeten heterocyclischen Verbindungen können weiter verwendet werden, um eine Reihe von Azinderivaten zu synthetisieren, wodurch der chemische Raum für die Wirkstoffforschung erweitert wird .

Synthese von Organoschwefelverbindungen

Im Bereich der Organoschwefelchemie kann die Verbindung Reaktionen eingehen, um Thiiraniumionen zu bilden, die hochreaktive Zwischenprodukte sind. Diese Ionen können zur Synthese verschiedener schwefelhaltiger linearer oder heterocyclischer Derivate führen, die bei der Entwicklung neuer Medikamente und Agrochemikalien wertvoll sind .

Polymeranaloge Reaktionen

Diese Verbindung kann an polymeranalogen Reaktionen beteiligt sein, bei denen bestehende Polymerketten modifiziert werden, um ihre Eigenschaften zu verändern. Dies ist besonders nützlich bei der Herstellung von Materialien mit spezifischen Eigenschaften wie erhöhter Festigkeit, Flexibilität oder elektrischer Leitfähigkeit .

Analyse physikalisch-chemischer Eigenschaften

Forscher können diese Verbindung verwenden, um die physikalisch-chemischen Eigenschaften von Polymeren zu untersuchen. Durch die Synthese von Polymeren mit der Verbindung und die Analyse von Eigenschaften wie thermischer Stabilität und Löslichkeit können Wissenschaftler Materialien für bestimmte Anwendungen entwickeln, z. B. hitzebeständige Beschichtungen oder lösliche elektronische Geräte .

Photoleitfähigkeitsstudien

Die Derivate der Verbindung können Photoleitfähigkeit aufweisen, wodurch sie sich für Studien im Bereich der Optoelektronik eignen. Das Verständnis des photoleitenden Verhaltens dieser Materialien kann zu Fortschritten bei Solarzellen und Photodetektoren führen .

Quantenchemische Analyse

Quantenchemische Methoden können angewendet werden, um die molekularen Strukturen und molekularen Orbitale von Derivaten dieser Verbindung zu untersuchen. Diese Analyse ist unerlässlich, um Reaktivität und Eigenschaften vorherzusagen, was bei der Entwicklung neuer Moleküle für verschiedene Anwendungen von grundlegender Bedeutung ist .

Anchimerer Effekt in der Synthese

Die Verbindung kann anchimerer Effekt zeigen, wenn sie in der Synthese von β-Halogenalkylsulfiden oder -seleniden verwendet wird. Dieser Prozess kann die Bildung von Chalkogeniranium-Zwischenprodukten erleichtern, die bei der Herstellung komplexer Moleküle mit potenziellen Anwendungen in der pharmazeutischen Chemie nützlich sind .

Eigenschaften

IUPAC Name |

N-(2-chloroprop-2-enyl)-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c1-9(13)8-14-12-7-6-10-4-2-3-5-11(10)12/h2-5,12,14H,1,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSMHLATUDKJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CNC1CCC2=CC=CC=C12)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179031-47-0 | |

| Record name | N-(2-Chloro-2-propen-1-yl)-2,3-dihydro-1H-inden-1-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA3D43QE2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)

![(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1521786.png)

![N-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1521791.png)

![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)